molecular formula C8H12F3NO B7724750 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one

Cat. No.: B7724750
M. Wt: 195.18 g/mol
InChI Key: BKNFRFGKUBBQME-XQRVVYSFSA-N
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Description

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one is a fluorinated organic compound with the molecular formula C8H12F3NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its structure features a trifluoromethyl group, an isopropylamino group, and a pentenone backbone, contributing to its reactivity and versatility .

Preparation Methods

The synthesis of 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one typically involves the reaction of trifluoroacetone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the desired product with high purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods also incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final product .

Chemical Reactions Analysis

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl and isopropylamino groups, which confer distinct chemical and biological properties, making it valuable for diverse applications.

Biological Activity

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one is a fluorinated compound with significant potential in various fields, including medicinal chemistry and biochemical research. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : CHFNO
  • Molar Mass : Approximately 195.18 g/mol
  • Structural Features : It contains a trifluoromethyl group and an isopropylamino substituent, contributing to its unique physicochemical properties.

Table 1: Comparison of Related Compounds

Compound NameStructureUnique Features
This compoundStructureContains trifluoromethyl and isopropylamino groups
1,1,1-Trifluoro-2-propanoneStructureLacks isopropylamino group; simpler reactivity
4-(Methylamino)pent-3-en-2-oneStructureSimpler amine; lacks trifluoromethyl group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. Once inside the cell, it can modulate the activity of enzymes and receptors.

Research indicates that this compound may affect several biochemical pathways:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes.
  • Protein Interaction : The compound forms stable complexes with proteins, influencing their functionality.

Biological Activity Studies

Several studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various pathogens. Its efficacy varies depending on the concentration and target organism.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotective Effects : Some investigations indicate potential neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Case Studies

A few notable case studies illustrate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cancer Cell Line Study : In vitro studies using human breast cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.

Applications in Research and Industry

The unique properties of this compound make it valuable for various applications:

  • Pharmaceutical Development : It serves as a precursor for synthesizing fluorinated drugs that exhibit enhanced metabolic stability.
  • Biochemical Research : The compound is utilized in studies investigating enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.

Properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c1-5(2)12-6(3)4-7(13)8(9,10)11/h4-5,12H,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNFRFGKUBBQME-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=CC(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N/C(=C\C(=O)C(F)(F)F)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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